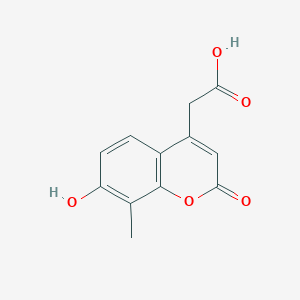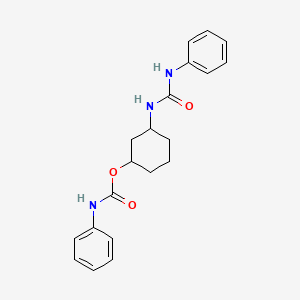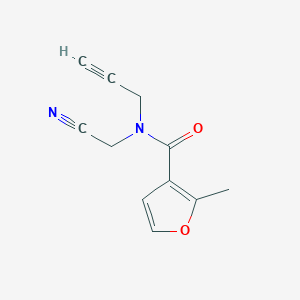
(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid” is an organic compound . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method uses Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined experimentally . Spectroscopic techniques like IR and NMR can provide information about its chemical structure .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been used in the synthesis of several derivatives that have shown notable antimicrobial activity . For instance, it has been used to prepare (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which is a key intermediate for the synthesis of several series of new compounds such as Schiff’s bases, formic acid N’-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl] hydrazide, and acetic acid N’-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl] hydrazide .
Antifungal Activity
The derivatives of this compound have also been reported to exert antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Tuberculostatic Activity
Some derivatives of this compound have shown tuberculostatic activity . This suggests that it could be used in the development of new treatments for tuberculosis.
Anti-HIV Activity
Research has shown that coumarins, a group of compounds that include (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid, have been tested for anti-HIV activity .
Anticancer Activity
Coumarins have been tested for their anticancer properties . For instance, 4-Methyl-7-oxy-glucoside coumarin, a derivative of this compound, can effectively inhibit the proliferation of breast cancer cells .
Anti-Alzheimer Activity
Coumarins have also been tested for anti-Alzheimer activity . This suggests that this compound could potentially be used in the development of new treatments for Alzheimer’s disease.
Anti-Inflammatory Activity
Coumarins have been tested for their anti-inflammatory properties . This suggests that this compound could potentially be used in the development of new anti-inflammatory drugs.
Anti-Viral Activity
Coumarins have been tested for their anti-viral properties . This suggests that this compound could potentially be used in the development of new antiviral drugs.
Direcciones Futuras
The future research directions for this compound could include further investigation of its synthesis methods, exploration of its chemical reactions, and evaluation of its biological properties. Given the wide range of biological properties exhibited by coumarins, this compound could be a potential candidate for drug development .
Propiedades
IUPAC Name |
2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-9(13)3-2-8-7(4-10(14)15)5-11(16)17-12(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHPMUSEMDEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)




![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)
![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)


![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)

![4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2722614.png)
